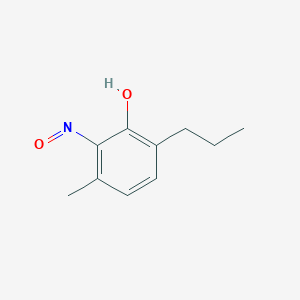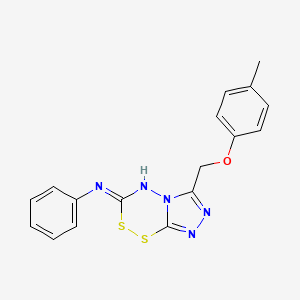
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- is a complex organic compound that belongs to the class of triazolo-dithiadiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the dithiadiazine moiety. The final steps often include the attachment of the phenyl and methylphenoxy groups. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic processes and green chemistry principles are often employed to minimize waste and reduce energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalyst are carefully selected to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Its unique chemical structure may allow for the development of new drugs with specific mechanisms of action, targeting various diseases and medical conditions.
Industry
In industry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- may be used in the production of specialty chemicals, polymers, or advanced materials. Its properties can be tailored to meet specific industrial needs, such as improved stability, reactivity, or performance.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s unique structure allows it to bind selectively to specific targets, enhancing its efficacy and reducing potential side effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- include other triazolo-dithiadiazine derivatives, such as:
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-chlorophenoxy)methyl)-N-phenyl-
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methoxyphenoxy)methyl)-N-phenyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, 6-((4-methylphenoxy)methyl)-N-phenyl- lies in its specific substitution pattern and functional groups. These features confer distinct chemical properties, reactivity, and potential applications compared to other similar compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.
Propriétés
Numéro CAS |
127399-35-3 |
|---|---|
Formule moléculaire |
C17H15N5OS2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
6-[(4-methylphenoxy)methyl]-N-phenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazin-3-imine |
InChI |
InChI=1S/C17H15N5OS2/c1-12-7-9-14(10-8-12)23-11-15-19-20-17-22(15)21-16(24-25-17)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) |
Clé InChI |
XGLDZYCUFYDOFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=NN=C3N2NC(=NC4=CC=CC=C4)SS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


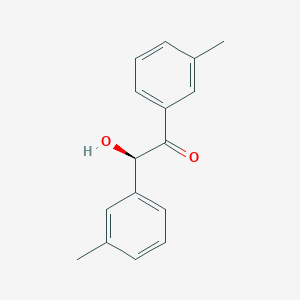
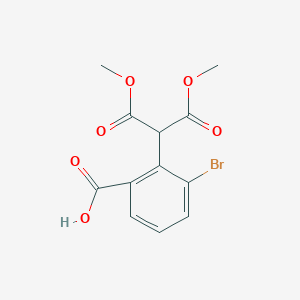
![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
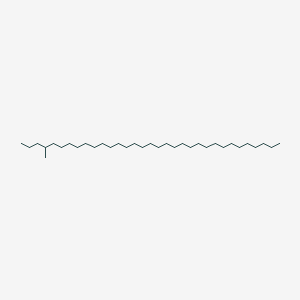
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
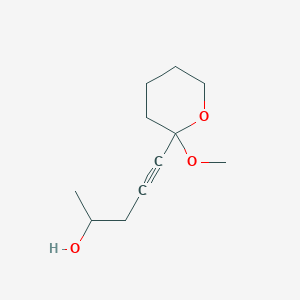
![4-[(1,2-Oxazol-5-yl)imino]naphthalen-1(4H)-one](/img/structure/B14275764.png)
![2,5-Cyclohexadiene-1,4-dione, 2-[(3-methoxyphenyl)amino]-5-methyl-](/img/structure/B14275768.png)
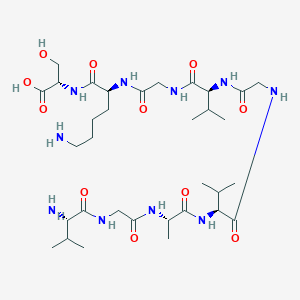
![3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one](/img/structure/B14275773.png)
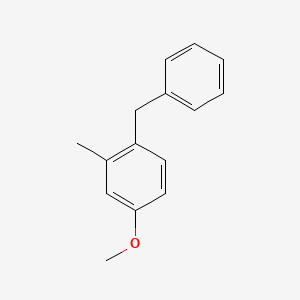
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
